5-(2-Bromophenyl)-4-((4-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(2-Bromophenyl)-4-((4-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol: is a chemical compound with the molecular formula C14H10BrN5S and a molecular weight of 360.237 g/mol . This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromophenyl)-4-((4-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Substitution Reaction: The bromophenyl group is introduced via a substitution reaction using a suitable brominated precursor.
Condensation Reaction: The pyridinylmethylene group is added through a condensation reaction with pyridine-4-carbaldehyde.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the bromophenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound has shown potential as an antimicrobial and antifungal agent. Its triazole ring is known for its ability to inhibit the growth of various microorganisms.
Medicine
In medicinal chemistry, this compound is being explored for its potential as an anticancer agent. The presence of the triazole ring and the bromophenyl group contributes to its biological activity.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as corrosion resistance or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 5-(2-Bromophenyl)-4-((4-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. The bromophenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Bromophenyl)-4-((3-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol
- 5-(4-Methylphenyl)-4-((3-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol
- 5-(2-Methoxyphenyl)-4-((3-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 5-(2-Bromophenyl)-4-((4-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol lies in its specific combination of functional groups. The presence of the bromophenyl group and the pyridinylmethylene group provides unique chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C14H10BrN5S |
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Molecular Weight |
360.23 g/mol |
IUPAC Name |
3-(2-bromophenyl)-4-[(E)-pyridin-4-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H10BrN5S/c15-12-4-2-1-3-11(12)13-18-19-14(21)20(13)17-9-10-5-7-16-8-6-10/h1-9H,(H,19,21)/b17-9+ |
InChI Key |
BUCDRJRAYBWNIY-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CC=NC=C3)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CC=NC=C3)Br |
Origin of Product |
United States |
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